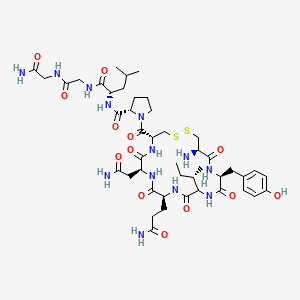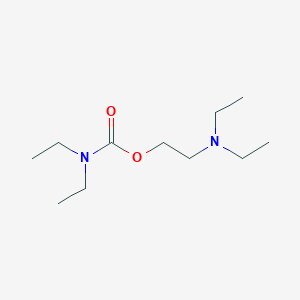![molecular formula C21H25NO2 B14708008 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide CAS No. 21868-87-1](/img/structure/B14708008.png)
2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydroxycyclohexyl group attached to a phenylmethyl group, and a benzamide moiety. Its molecular formula is C20H25NO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide typically involves multiple steps:
Formation of Grignard Reagent: Halogenated benzene reacts with magnesium particles to form a Grignard reagent.
Addition of Cyclohexyl Carbonitrile: The Grignard reagent is then reacted with cyclohexyl carbonitrile, followed by hydrolysis to produce cyclohexyl benzophenone.
Chlorination: Cyclohexyl benzophenone is chlorinated to obtain 1-chlorocyclohexyl phenyl ketone.
Hydrolysis: The chlorinated product is hydrolyzed using sodium hydroxide to yield 1-hydroxycyclohexyl phenyl ketone.
Final Coupling: The final step involves coupling the hydroxycyclohexyl phenyl ketone with N-methylbenzamide under specific conditions to form the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted benzamides and phenyl derivatives.
Applications De Recherche Scientifique
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions and UV-curable coatings.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular interactions.
Industry: Utilized in the production of advanced materials, including high-performance coatings and adhesives.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals, which initiate polymerization. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Shares a similar structure but lacks the N-methylbenzamide moiety.
1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar photoinitiating properties.
Uniqueness
2-[(1-Hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to act as a photoinitiator and its potential therapeutic applications make it distinct from other similar compounds .
Propriétés
Numéro CAS |
21868-87-1 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H25NO2/c1-22-20(23)18-13-7-6-12-17(18)19(16-10-4-2-5-11-16)21(24)14-8-3-9-15-21/h2,4-7,10-13,19,24H,3,8-9,14-15H2,1H3,(H,22,23) |
Clé InChI |
CHRDZFQONKPORI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


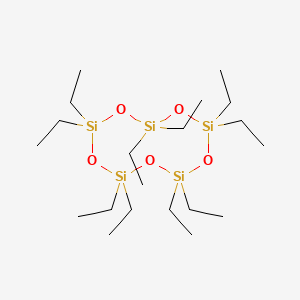
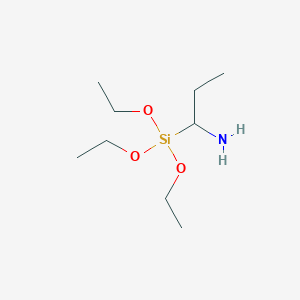
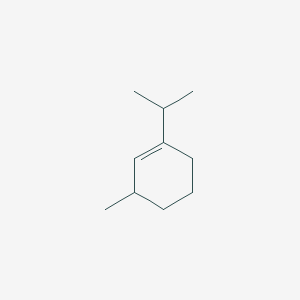
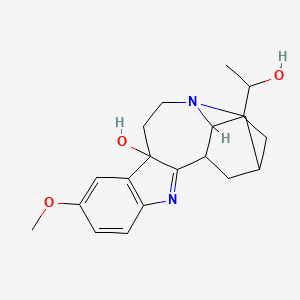
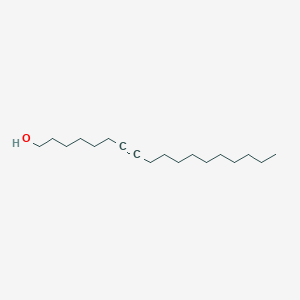
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
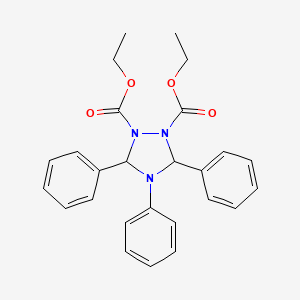
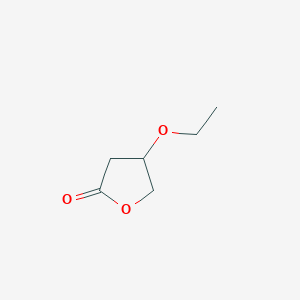
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
